molecular formula C33H32NO2P B2418569 (S)-Siphos-PE CAS No. 500997-69-3

(S)-Siphos-PE

Cat. No.: B2418569
CAS No.: 500997-69-3
M. Wt: 505.598
InChI Key: ZXLQLIDJAURBDD-NJQVLOCASA-N
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Description

(S)-Siphos-PE is a useful research compound. Its molecular formula is C33H32NO2P and its molecular weight is 505.598. The purity is usually 95%.
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Scientific Research Applications

Regio- and Enantioselective Intermolecular Hydroacylation

(M. Coulter et al., 2010) reported on the application of (S)-Siphos-PE in Rh-catalyzed, regio- and enantioselective intermolecular olefin hydroacylation. The study found that hydroacylations between homoallylic sulfides and salicylaldehyde derivatives in the presence of this compound achieved high selectivity and enantioselectivity, producing α-branched ketones.

Asymmetric Hydrogenation of Functionalized Olefins

Yu Fu et al. (2004) demonstrated the utility of this compound in the rhodium-catalyzed asymmetric hydrogenation of alpha-dehydroamino esters, providing alpha-amino acid derivatives with high enantioselectivity. This process also successfully hydrogenated enamides and beta-dehydroamino esters with good to excellent enantioselectivities (Yu Fu et al., 2004).

Asymmetric Hydroformylation

Bm Fan et al. (2006) explored the application of chiral spiro monophosphorus ligands, including this compound, in rhodium-catalyzed asymmetric hydroformylation. They found that this compound was efficient in this reaction, with the alkyl groups on the amino moiety of the ligand playing a critical role in the process (Bm Fan et al., 2006).

Enantioselective Synthesis of Imidazolidin-2-ones

In research by B. Hopkins and J. Wolfe (2012), a catalyst composed of [Pd(2)(dba)(3)] and this compound was found effective for the enantioselective coupling of N-allyl ureas with aryl bromides, forming 4-substituted imidazolidin-2-ones with improved enantioselectivities when water was added. This suggested that the C-C bond-forming reductive elimination is the enantiodetermining step in these reactions (B. Hopkins & J. Wolfe, 2012).

Synthesis of Tetrahydroquinolines and Related Compounds

The 2014 study by B. Hopkins and J. Wolfe also demonstrated the use of this compound in Pd-catalyzed alkene carboamination reactions. This process generated tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction (B. Hopkins & J. Wolfe, 2014).

Properties

IUPAC Name

N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQLIDJAURBDD-HRPAVAKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500997-70-6, 500997-69-3
Record name (S)-SIPHOS-PE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-SIPHOS-PE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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